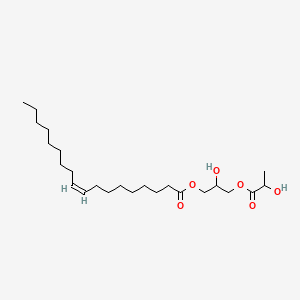

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is a chemical compound with the molecular formula C24H44O6. It is an ester derived from oleic acid and glycerol, featuring hydroxyl and ester functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate typically involves the esterification of oleic acid with glycerol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of oleic acid and glycerol into the reactor, along with the acid catalyst. The reaction is maintained at elevated temperatures, and the product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Ether or amine derivatives.

Scientific Research Applications

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.

Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.

Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-3-(phosphonooxy)propyl oleate: Similar structure but contains a phosphonooxy group instead of a hydroxy group.

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl stearate: Similar structure but derived from stearic acid instead of oleic acid.

Uniqueness

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in various applications .

Biological Activity

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate, a derivative of oleic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure that includes hydroxyl and ester functional groups, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, cosmetics, and food industries.

Chemical Structure and Properties

The molecular formula of this compound is C21H40O4, with a molecular weight of 356.54 g/mol. Its structural features include:

- Hydroxyl groups : These may enhance solubility and reactivity.

- Oleate moiety : This long-chain fatty acid component is known for various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H40O4 |

| Molecular Weight | 356.54 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases.

- Case Study : A study demonstrated that this compound exhibited significant scavenging activity against free radicals, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Research Findings : In a controlled experiment, cells treated with this compound showed decreased levels of TNF-alpha and IL-6, markers associated with inflammation .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. It has been tested against various pathogens.

- Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, suggesting its potential as a natural preservative .

Cytotoxic Effects

While exploring the cytotoxicity of the compound, researchers found that it selectively induces apoptosis in cancer cell lines without affecting normal cells.

- Research Findings : In vitro assays indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cells, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.

- Anti-inflammatory Pathway : It may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.

- Antimicrobial Action : The long-chain fatty acid structure disrupts microbial membranes, leading to cell lysis.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways has been observed in cancer cells.

Properties

CAS No. |

71400-22-1 |

|---|---|

Molecular Formula |

C24H44O6 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h10-11,21-22,25-26H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

BWZLMHVNONMDSZ-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C(C)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.